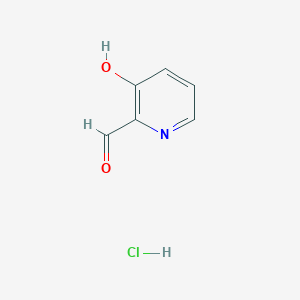

3-Hydroxypicolinaldehyde hydrochloride

Description

Contextualization within the Chemistry of Pyridine (B92270) Carbaldehydes and Hydroxypyridines

3-Hydroxypicolinaldehyde hydrochloride belongs to a significant class of heterocyclic compounds. Its core structure is a pyridine ring substituted with both a hydroxyl (-OH) and a formyl (-CHO) group. This combination of functional groups imparts a unique chemical character that is rooted in the distinct properties of its parent classes: hydroxypyridines and pyridine carbaldehydes.

Hydroxypyridines: These compounds are characterized by the presence of a hydroxyl group on the pyridine ring. A key feature of hydroxypyridines, particularly those with the hydroxyl group at the 2 or 4 position, is their existence in tautomeric equilibrium with their corresponding pyridone forms. For instance, 2-hydroxypyridine (B17775) exists predominantly as 2-pyridone. 3-Hydroxypyridine (B118123) also exhibits this tautomerism, though the pyridol form is more significant than in the 2- and 4-isomers. This equilibrium is crucial as it influences the molecule's aromaticity, hydrogen-bonding capabilities, and coordination properties.

Pyridine Carbaldehydes: Also known as formylpyridines, these are aromatic aldehydes where the formyl group is attached to the pyridine ring. Like other aromatic aldehydes, the formyl group is reactive and can undergo a variety of chemical transformations, including oxidation to a carboxylic acid and reduction to an alcohol. A particularly important reaction is its condensation with amines to form Schiff bases (imines), which are pivotal in both biological chemistry and the synthesis of coordination complexes.

The dual functionality of 3-Hydroxypicolinaldehyde, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde group on a pyridine scaffold, makes it a versatile molecule in organic synthesis and medicinal chemistry.

Academic Significance and Research Trajectory of this compound

While specific research focusing exclusively on this compound is limited in widely available literature, its academic significance can be inferred from the extensive research into its structural analogues and the functional groups it possesses. The primary areas of academic interest for this class of compounds are its role as a Vitamin B6 analogue and its potential in coordination chemistry.

Analogue of Vitamin B6: The structure of 3-Hydroxypicolinaldehyde is a simplified analogue of pyridoxal (B1214274), one of the active forms of Vitamin B6. nih.gov Vitamin B6 is a crucial coenzyme in a vast number of metabolic reactions, particularly in amino acid metabolism, where its aldehyde group forms a Schiff base with the amino acid substrate. nih.gov The isomer of the title compound, 3-hydroxyisonicotinaldehyde (HINA), has been explicitly studied as a simple analogue of pyridoxal 5'-phosphate to probe the mechanisms of enzymes. wikipedia.org These studies provide insight into reaction kinetics and the role of the coenzyme. wikipedia.org By extension, 3-Hydroxypicolinaldehyde serves as a valuable model compound for investigating the fundamental biochemical reactions catalyzed by Vitamin B6.

Coordination Chemistry and Chelation: The hydroxypyridinone structure, which is the tautomeric form of a hydroxypyridine, is recognized as an excellent scaffold for chelating agents. mdpi.com These compounds are particularly effective at binding hard metal ions, such as iron(III). researchgate.net The combination of the hydroxyl group and the pyridine nitrogen atom (or the carbonyl oxygen in the pyridone tautomer) creates a bidentate binding site that can form stable complexes with metal ions. mdpi.com This property is the foundation for the clinical use of deferiprone, a 3-hydroxy-4-pyridinone derivative, as an iron chelator. mdpi.com The structural similarity of 3-Hydroxypicolinaldehyde suggests its potential use as a ligand in the design of coordination complexes for applications in catalysis, materials science, or medicinal inorganic chemistry.

The hydrochloride salt form of the compound is typically utilized to improve its stability and aqueous solubility for experimental use, making it easier to handle and formulate in research settings. nbinno.com

Historical Overview of Key Research Developments Relevant to the Compound's Class

The scientific foundation for this compound rests on centuries of developments in heterocyclic chemistry.

Pyridine and its Derivatives: Pyridine was first isolated from coal tar in the 19th century. nih.gov This discovery opened the door to understanding a fundamental class of aromatic heterocycles. While coal tar was the historical source, modern production relies on large-scale synthetic methods, making pyridine and its derivatives readily available for a wide range of applications. nih.gov

Synthesis of Pyridine Aldehydes: Early methods for preparing pyridine aldehydes were often complex and low-yielding, involving multi-step processes such as the ozonolysis of substituted pyridines. alfa-chemistry.com The development of more efficient synthetic routes, including the catalytic oxidation of methylpyridines (picolines), was a significant advancement that made these aldehydes more accessible as chemical intermediates.

Discovery of Vitamin B6: The trajectory of this field was profoundly impacted by the isolation of the first form of Vitamin B6, later named pyridoxine, in 1938. qmul.ac.uk Subsequent research in the 1940s identified the aldehyde (pyridoxal) and amine (pyridoxamine) forms. qmul.ac.uk The discovery that pyridoxal 5'-phosphate is the active coenzyme form in many enzymatic reactions established the critical biological importance of the 3-hydroxypyridine aldehyde scaffold and spurred decades of research into its function and the synthesis of its analogues. nih.govqmul.ac.uk

Chemical and Physical Properties

Below are data tables for 3-Hydroxypicolinaldehyde and its hydrochloride salt.

Table 1: Properties of 3-Hydroxypicolinaldehyde

This table details the properties of the free base form of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 3-hydroxypyridine-2-carbaldehyde | |

| Synonyms | 3-Hydroxy-2-pyridinecarboxaldehyde, 2-Formyl-3-hydroxypyridine | alfa-chemistry.com |

| CAS Number | 1849-55-4 | alfa-chemistry.comchemscene.com |

| Molecular Formula | C₆H₅NO₂ | alfa-chemistry.com |

| Molecular Weight | 123.11 g/mol | alfa-chemistry.com |

| Melting Point | 80-82 °C (sublimes) | |

| Physical Form | Solid |

Table 2: Properties of this compound

Specific experimental data for the hydrochloride salt is not widely available in the scientific literature. The following properties are based on theoretical calculations. The formation of the hydrochloride salt involves the protonation of the pyridine nitrogen by hydrochloric acid.

| Property | Value (Calculated/Theoretical) | Source(s) |

| Molecular Formula | C₆H₆ClNO₂ | nih.gov |

| Molecular Weight | 159.57 g/mol | nih.gov |

| Structure | The hydrochloride salt of 3-Hydroxypicolinaldehyde | nih.govchemicalbook.com |

Compound Index

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydroxypyridine-2-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h1-4,9H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIFDJVGEHGFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856945 | |

| Record name | 3-Hydroxypyridine-2-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55680-57-4 | |

| Record name | 3-Hydroxypyridine-2-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-Hydroxypicolinaldehyde Hydrochloride

The synthesis of this compound is a nuanced process that relies on precise control over the functionalization of the pyridine (B92270) ring. Researchers have developed various strategies to achieve this, focusing on regioselectivity, precursor chemistry, and catalytic efficiency.

The regioselective functionalization of pyridine is crucial for the synthesis of specifically substituted derivatives like 3-Hydroxypicolinaldehyde. Pyridines can be challenging substrates for regioselective reactions due to the electronic properties of the heteroaromatic ring. However, advanced synthetic methods have been developed to control the position of incoming functional groups.

One powerful strategy involves the use of directing groups, which can steer a reaction to a specific carbon-hydrogen (C-H) bond. mdpi.com For instance, in quinolines, the nitrogen atom of the pyridine ring can act as an embedded directing group, facilitating functionalization at the C2 or C8 positions. mdpi.com While not directly 3-hydroxypicolinaldehyde, this principle of using the inherent properties of the nitrogen-containing ring is fundamental.

Another advanced approach is the generation of pyridyne intermediates. nih.govrsc.orgresearchgate.net A recently developed method for the 3,4-difunctionalization of 3-chloropyridines proceeds through a 3,4-pyridyne intermediate. This is achieved by regioselective lithiation, followed by treatment with Grignard reagents, which leads to the formation of the pyridyne. The subsequent regioselective addition of a nucleophile at the 4-position, followed by quenching with an electrophile at the 3-position, allows for the creation of polysubstituted pyridines. nih.govrsc.orgresearchgate.net This methodology offers a unique pathway for introducing substituents at adjacent positions on the pyridine ring.

Neighboring group assistance is another key concept for achieving regioselectivity. In highly substituted pyridine esters, a deprotonated phenolic hydroxyl group can assist in the regioselective hydrolysis, transesterification, and aminolysis of an adjacent ester group under mild conditions. nih.gov This highlights how an existing substituent, like the hydroxyl group in a 3-hydroxypyridine (B118123) derivative, can influence the reactivity of other parts of the molecule to achieve a desired substitution pattern.

The choice of starting material is critical in the synthesis of 3-Hydroxypicolinaldehyde. A common precursor is 3-hydroxypyridine, which itself can be synthesized through various routes. One method involves the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. researchgate.net Another industrial approach prepares 3-hydroxypyridine from 3-chloropyridine (B48278) by dissolving it in a solvent like propylene (B89431) glycol, heating it, and adding a basic hydroxide (B78521) such as sodium hydroxide. google.com

Once 3-hydroxypyridine is obtained, the next strategic step is the introduction of the aldehyde group at the C2 position. This transformation often requires careful selection of reagents to ensure that the formylation occurs at the desired position and does not interfere with the hydroxyl group.

An alternative conceptual pathway could involve starting with a precursor that already contains a group at the C2 position that can be converted into an aldehyde. For example, a 2-methyl-3-hydroxypyridine could potentially be oxidized to the corresponding aldehyde. The challenge lies in achieving selective oxidation of the methyl group without affecting the sensitive hydroxypyridine ring. The synthesis of key pyrimidine (B1678525) precursors for rosuvastatin, for instance, involves the selective bromination of a methyl group followed by transformation into a formyl group, a strategy that avoids harsh metal catalysis or cryogenic conditions. researchgate.net

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity. In the context of picolinaldehydes and their derivatives, both metal-based and organocatalytic systems are employed.

Transition metal catalysts, particularly those based on palladium, are widely used for cross-coupling reactions to build the carbon skeleton of pyridine derivatives. mdpi.com For example, palladium nanoparticles have been used to catalyze the reductive amination of aldehydes with nitroarenes to form secondary anilines, demonstrating the power of these catalysts in forming C-N bonds under mild conditions. mdpi.com While this example doesn't directly form a picolinaldehyde, it illustrates the type of catalytic transformations that are central to building complex substituted heterocycles.

Asymmetric carbonyl catalysis represents another sophisticated strategy. A co-catalytic system of 2-picolinaldehyde and a chiral Ytterbium(III) complex has been shown to be effective in the Mannich/condensation reaction of glycine (B1666218) esters. nih.govrsc.org In this system, the picolinaldehyde acts as a carbonyl catalyst, forming a Schiff base intermediate that facilitates the subsequent reaction. nih.govrsc.org This demonstrates the dual role picolinaldehydes can play, both as a target molecule and as a catalyst in other transformations.

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to reduce environmental impact. These approaches focus on using safer solvents, reducing waste, and employing energy-efficient methods. rasayanjournal.co.in

Key green techniques applicable to pyridine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of purification steps. nih.govresearchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times and often leads to higher yields and cleaner products compared to conventional heating. nih.gov

Use of Green Catalysts and Solvents: Developing recyclable catalysts and using environmentally benign solvents like water or ionic liquids minimizes waste and toxicity. researchgate.netacs.orgnih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent can reduce environmental pollution and simplify product work-up. researchgate.net

For example, an environmentally friendly, one-pot, four-component reaction has been designed to synthesize novel pyridine derivatives under microwave irradiation, resulting in excellent yields and short reaction times. nih.gov Similarly, a practical and green synthesis of 2-benzenesulfonylpyridine was developed featuring a tandem SNAr/oxidation reaction under mild conditions. acs.org These examples underscore the growing trend of designing synthetic routes that are not only efficient but also sustainable.

Table 1: Comparison of Synthetic Strategies for Pyridine Derivatives

| Strategy | Key Features | Advantages | Relevant To 3-Hydroxypicolinaldehyde Synthesis |

|---|---|---|---|

| Pyridyne Intermediates nih.govrsc.orgresearchgate.net | Generation of highly reactive 3,4-pyridynes from 3-chloropyridines. | Allows for regioselective 3,4-difunctionalization. | Potential route to introduce adjacent hydroxyl and precursor-aldehyde groups. |

| Neighboring Group Assistance nih.gov | Utilizes an existing functional group (e.g., -OH) to direct a reaction at a nearby position. | High regioselectivity under mild conditions. | The 3-hydroxy group could direct functionalization at the C2 position. |

| Green MCRs nih.govresearchgate.net | One-pot reactions involving multiple components, often under microwave irradiation. | High efficiency, atom economy, reduced waste and reaction times. | Could be adapted for a streamlined synthesis from simpler precursors. |

| Catalytic C-H Functionalization mdpi.comresearchgate.net | Direct activation and functionalization of C-H bonds using a catalyst. | Step-economic, avoids pre-functionalization of starting materials. | A potential method for directly introducing a formyl group at the C2 position of 3-hydroxypyridine. |

Chemical Reactivity and Derivatization Reactions of this compound

The chemical behavior of this compound is dictated by its functional groups: the pyridine ring, the hydroxyl group, and, most notably, the aldehyde group.

The aldehyde group is a versatile functional group that undergoes a wide array of chemical transformations. noaa.gov Aldehydes are generally more reactive than ketones, primarily because the carbonyl carbon is less sterically hindered and more electrophilic. libretexts.org The aldehyde group in this compound can be expected to participate in several characteristic reactions, leading to a variety of derivatives.

Derivatization is a common strategy used to modify the chemical properties of a molecule, often to enhance its suitability for analysis (e.g., by gas chromatography) or to create new compounds with different biological or chemical properties. research-solution.com The primary types of derivatization reactions for aldehydes are alkylation, acylation, and silylation. research-solution.comlibretexts.org

Common reactions involving the aldehyde group include:

Oxidation: Aldehydes are readily oxidized to form carboxylic acids. noaa.gov This transformation can be achieved using a variety of oxidizing agents. For 3-Hydroxypicolinaldehyde, this would yield 3-hydroxypicolinic acid.

Reduction: The aldehyde can be reduced to a primary alcohol. Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. This reaction would convert 3-Hydroxypicolinaldehyde to (3-hydroxypyridin-2-yl)methanol. The Clemmensen reduction (using zinc amalgam and HCl) can reduce the aldehyde to a methyl group. libretexts.org

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) across the carbonyl double bond forms a cyanohydrin. libretexts.org

Acetal Formation: In the presence of an acid catalyst, aldehydes react with alcohols to form acetals, which can serve as a protecting group for the aldehyde functionality.

Condensation Reactions:

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, offering a powerful method for C=C bond formation. libretexts.org

Imine and Enamine Formation: Aldehydes react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. libretexts.org

Aldol (B89426) Condensation: While less common for aromatic aldehydes which lack an alpha-hydrogen, they can act as the electrophilic partner in crossed aldol condensations with other enolizable aldehydes or ketones.

Table 2: Potential Derivatization Reactions of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Clemmensen Reduction | Zn(Hg), HCl | Methyl Group |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Acetal Formation | Alcohol (R-OH), Acid Catalyst | Acetal |

| Cyanohydrin Formation | HCN | Cyanohydrin |

Reactions Involving the Aldehyde Functional Group

Nucleophilic Addition Reactions, including Schiff Base Formation and Imine/Hydrazone Synthesis

The aldehyde group in 3-Hydroxypicolinaldehyde is an electrophilic center, readily undergoing nucleophilic addition reactions. This is the primary pathway for the synthesis of various derivatives, most notably imines (Schiff bases) and hydrazones.

The formation of an imine occurs through the condensation of the aldehyde with a primary amine. The reaction is typically catalyzed by acid and proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond of the imine. Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., substituted hydrazines or hydrazides) yields the corresponding hydrazone. These reactions are reversible and can be driven to completion by removing the water formed during the condensation.

The general mechanism for imine formation is as follows:

Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair on the nitrogen forms a double bond with the carbon, expelling a molecule of water.

Deprotonation: The resulting iminium ion is deprotonated to give the final, neutral imine product.

Hydrazone formation follows an analogous pathway. These reactions are fundamental in synthetic chemistry for creating C=N bonds and are widely used in the preparation of ligands for coordination chemistry and various biologically active molecules.

Table 1: Nucleophilic Addition Products from Aldehydes

| Nucleophile | Intermediate | Final Product | Product Class |

| Primary Amine (R-NH₂) | Carbinolamine | C=N-R | Imine (Schiff Base) |

| Hydrazine (H₂N-NH₂) | Carbinolamine-like | C=N-NH₂ | Hydrazone |

| Substituted Hydrazine (R-NH-NH₂) | Carbinolamine-like | C=N-NH-R | Substituted Hydrazone |

| Hydroxylamine (B1172632) (H₂N-OH) | Carbinolamine-like | C=N-OH | Oxime |

Oxime Formation Reactions and Their Mechanistic Aspects

Oxime formation is a specific and important nucleophilic addition reaction where 3-Hydroxypicolinaldehyde reacts with hydroxylamine (NH₂OH). The product, an oxime, contains a C=N-OH functional group. The reaction mechanism is virtually identical to that of imine and hydrazone formation, involving the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction is typically catalyzed by acid, and its rate is pH-dependent. The nucleophilicity of the nitrogen on hydroxylamine is enhanced by the adjacent oxygen atom. The resulting oximes can exist as geometric isomers (E/Z or syn/anti) if the groups attached to the carbon are different, which is the case for 3-Hydroxypicolinaldehyde. Oximes are stable, crystalline compounds and serve as crucial intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides.

Condensation Reactions with Varied Nucleophiles

Beyond nitrogen-based nucleophiles, the aldehyde group of 3-Hydroxypicolinaldehyde can participate in condensation reactions with carbon nucleophiles, particularly those derived from active methylene (B1212753) compounds. These reactions, such as the Knoevenagel and Perkin condensations, are powerful tools for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, cyanoacetic acid), catalyzed by a weak base like an amine (e.g., piperidine). The base deprotonates the active methylene compound to generate a carbanion (enolate), which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The initial adduct typically undergoes dehydration to yield a stable α,β-unsaturated product. When malonic acid is used in pyridine, the reaction is known as the Doebner modification, which is often followed by decarboxylation. researchgate.net

Perkin Reaction: This reaction produces an α,β-unsaturated aromatic acid from the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid (which acts as a base catalyst). tandfonline.comnih.govosti.gov The base generates a carbanion from the anhydride, which attacks the aldehyde. Subsequent hydrolysis of the intermediate yields the final unsaturated acid product. tandfonline.com

Reactions Involving the Hydroxyl Functional Group

The phenolic hydroxyl group at the C3 position of the pyridine ring offers another site for chemical modification, distinct from the aldehyde function.

Alkylation and Etherification Strategies

The hydroxyl group of 3-Hydroxypicolinaldehyde can be converted into an ether through alkylation. This reaction typically proceeds via the formation of a pyridinolate anion by treatment with a base, followed by nucleophilic substitution (Sₙ2 reaction) with an alkylating agent, such as an alkyl halide or epoxide. In the case of 3-hydroxypyridine and its derivatives, O-alkylation is the favored pathway over N-alkylation of the pyridine ring under these conditions. tandfonline.com For example, reacting 3-hydroxypyridine with epoxides in the presence of Lewis acids or bases results in the formation of O-alkylation products (ethers). tandfonline.comtandfonline.com This strategy is a common method for protecting the hydroxyl group or for introducing specific alkyl chains to modify the molecule's physical and chemical properties.

Site-Specific Derivatization for Enhanced Analytical Performance

Chemical derivatization is a key strategy for improving the detection and separation of molecules in analytical techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry. The hydroxyl group of 3-Hydroxypicolinaldehyde is an ideal target for site-specific derivatization. By attaching a chromophore or fluorophore to the hydroxyl group, the molecule's ultraviolet (UV) or fluorescence detection sensitivity can be dramatically increased. nih.gov Common derivatizing agents for hydroxyl groups include acyl chlorides and sulfonic esters that introduce highly responsive moieties. nih.gov This approach allows for the trace analysis of compounds that otherwise lack a strong analytical signal.

Reactions Involving the Pyridine Nitrogen Atom (e.g., Quaternization, N-Oxidation)

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for reactions directly at the heteroatom.

Quaternization: The pyridine nitrogen can act as a nucleophile and attack alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. This process, known as quaternization, results in the formation of a positively charged N-alkylpyridinium salt. For instance, 3-hydroxypyridine derivatives react with alkylating agents to form these quaternary salts. This transformation significantly alters the electronic properties and solubility of the molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This is typically achieved using strong oxidizing agents such as peroxy acids (e.g., peracetic acid) or hydrogen peroxide. organic-chemistry.orgwikipedia.org The resulting N-oxide has significantly different chemical reactivity compared to the parent pyridine. The N-O bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which modifies the electron distribution in the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic substitution.

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Aldehyde (-CHO) | Schiff Base Formation | Primary Amine (R-NH₂) | Imine |

| Aldehyde (-CHO) | Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Aldehyde (-CHO) | Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Compound |

| Hydroxyl (-OH) | Etherification | Base, Alkyl Halide (R-X) | Ether |

| Pyridine Nitrogen | Quaternization | Alkyl Halide (R-X) | N-Alkylpyridinium Salt |

| Pyridine Nitrogen | N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine-N-oxide |

Broad-Spectrum Organic Transformations and Rearrangement Studies

3-Hydroxypicolinaldehyde serves as a versatile building block in a variety of organic transformations, primarily leveraging the reactivity of its aldehyde and phenol (B47542) functionalities. Its applications range from the synthesis of Schiff bases and oximes to its use as a precursor in more complex, multi-step synthetic sequences.

One of the most common transformations involving 3-hydroxypicolinaldehyde is its condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various derivatives. For instance, the reaction of 1-aminoanthracene (B165094) with 3-hydroxypicolinaldehyde in ethanol (B145695), catalyzed by acetic acid, yields the corresponding anthracene-based Schiff base derivative nih.gov. Similarly, it can be condensed with hydrazone derivatives to form complexes researchgate.net. The formation of a bidentate imine by reacting 3-hydroxypicolinaldehyde with a primary alpha-chiral amine has been utilized in the development of systems for determining enantiomeric excess nih.gov.

Another significant reaction is the formation of oximes through condensation with hydroxylamine. The reaction of 3-hydroxypicolinaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) readily produces the corresponding oxime rsc.orgacs.org. This transformation is a key step in the synthesis of potential reactivators for inhibited acetylcholinesterase acs.orgnih.gov.

The aldehyde group can also undergo reductive amination. This process involves the initial formation of an imine with an aminoalcohol, which is then reduced in situ with a reducing agent like sodium borohydride to yield the corresponding secondary amine. This methodology has been employed in the synthesis of Nrf2 regulators google.com.

Furthermore, 3-hydroxypicolinaldehyde is a precursor in multi-step syntheses. For example, it is a starting material in the synthesis of donepezil-based reactivators, where it undergoes a sequence of reactions including protection of the phenol group, reduction of the aldehyde, and subsequent deprotection researchgate.net. It has also been used in the synthesis of functionalized azetidines, which involves the protection of the hydroxyl group with a tert-butyldimethylsilyl group bris.ac.uk. The phenolic hydroxyl group can be alkylated, for instance, using benzyl bromide in the presence of cesium carbonate, to form the corresponding benzyl ether google.com.

While the literature extensively covers these transformations, specific studies focusing on rearrangement reactions originating from 3-hydroxypicolinaldehyde are not prominently featured. The primary utility of this compound lies in its role as a stable scaffold for the construction of more complex molecules through reactions of its aldehyde and hydroxyl groups.

Table 1: Examples of Organic Transformations involving 3-Hydroxypicolinaldehyde

| Transformation | Reagents/Conditions | Product Type | Reference |

| Schiff Base Formation | 1-aminoanthracene, ethanol, acetic acid | Anthracene-based Schiff base | nih.gov |

| Oxime Formation | Hydroxylamine hydrochloride, sodium acetate | 3-Hydroxypicolinaldehyde oxime | rsc.orgacs.org |

| Reductive Amination | Aminoalcohol, NaBH₄, NaOH, MeOH | Secondary amine | google.com |

| O-Alkylation | Benzyl bromide, Cs₂CO₃, acetonitrile | Benzyl ether | google.com |

| Silyl (B83357) Ether Protection | tert-butyldimethylsilyl chloride, imidazole (B134444) | Silyl ether | bris.ac.uk |

Mechanistic Investigations of Chemical Reactions

Elucidation of Reaction Pathways and Intermediate Formation

The mechanistic pathways for reactions involving 3-hydroxypicolinaldehyde are generally well-understood and follow established principles of organic chemistry, particularly concerning the reactivity of aldehydes and phenols.

The formation of Schiff bases proceeds through a well-documented addition-elimination mechanism. The reaction is typically initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This addition step forms a tetrahedral intermediate known as a carbinolamine. The reaction is often catalyzed by mild acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final imine or Schiff base. The efficiency of this reaction can be pH-dependent, with mildly acidic conditions often favoring the dehydration step buet.ac.bd.

Similarly, the formation of oximes from 3-hydroxypicolinaldehyde and hydroxylamine follows an analogous nucleophilic addition-elimination pathway, with the formation of a hemiaminal intermediate that subsequently dehydrates to the oxime rsc.org.

In reductive amination reactions, the initial step is the formation of an imine or an iminium ion intermediate from the aldehyde and an amine. This intermediate is then reduced by a hydride source, such as sodium borohydride, to afford the amine product. The key to this one-pot reaction is the use of a reducing agent that is selective for the iminium ion over the initial aldehyde google.com.

Mechanistic studies of more complex sequences, such as the synthesis of donepezil-based analogues, involve the consideration of multiple reaction steps. For instance, the protection of the phenolic hydroxyl as a silyl ether proceeds via nucleophilic attack of the hydroxyl group on the silicon atom of the silyl halide, facilitated by a base like imidazole bris.ac.uk. Subsequent reactions, such as reduction of the aldehyde to an alcohol, typically involve nucleophilic attack by a hydride reagent on the carbonyl carbon researchgate.net.

Investigations into the binding mechanism of Schiff base derivatives of 3-hydroxypicolinaldehyde with metal ions have been studied using techniques such as ¹H NMR titration, ESI mass spectrometry, and FT-IR spectral analysis, supported by theoretical studies, to understand the coordination and intermediate complexes formed researchgate.net.

Role of Transition Metal Catalysis and Organocatalysis in Transformations

While many of the fundamental reactions of 3-hydroxypicolinaldehyde, such as simple Schiff base and oxime formation, can be performed with acid or base catalysis, transition metal and organocatalysis play a role in more advanced transformations.

The bromine atom in derivatives like 6-bromo-3-hydroxypicolinaldehyde (B13084692) is strategically positioned to participate in metal-catalyzed cross-coupling reactions, highlighting the potential for palladium, copper, or other transition metal-catalyzed C-C or C-N bond formations to further functionalize the pyridine ring smolecule.com. For instance, Sonogashira cross-coupling reactions, which are palladium- and copper-catalyzed, have been used to link alkynyl moieties to pyridine rings in synthetic schemes that lead to precursors of 3-hydroxypicolinaldehyde derivatives nih.gov.

The formation of metal complexes is another area where the role of metals is central. The imine derived from 3-hydroxypicolinaldehyde and a chiral amine can coordinate with iron(II) to form octahedral complexes. This self-assembly process is key to a method for determining the enantiomeric excess of primary amines using circular dichroism spectroscopy. In this context, the iron(II) ion acts as a template, organizing the imine ligands into a chiral supramolecular structure nih.gov.

In terms of organocatalysis, while not extensively detailed in the context of reactions starting directly from 3-hydroxypicolinaldehyde, the principles of organocatalysis are relevant to its transformations. For example, the acid-catalyzed formation of Schiff bases, often using acetic acid, is a form of organocatalysis where the acid activates the carbonyl group towards nucleophilic attack nih.gov.

Table 2: Catalysis in Transformations Involving 3-Hydroxypicolinaldehyde and its Derivatives

| Catalysis Type | Catalyst/Reagent | Reaction Type | Role of Catalyst | Reference |

| Organocatalysis | Acetic Acid | Schiff Base Formation | Protonation and activation of the carbonyl group | nih.gov |

| Transition Metal Catalysis | Palladium/Copper | Sonogashira Coupling (on precursors) | Catalyzes C-C bond formation | nih.gov |

| Transition Metal Templating | Iron(II) | Imine Complex Formation | Assembles ligands into a chiral complex | nih.gov |

Applications As a Building Block in Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of 3-hydroxypicolinaldehyde hydrochloride makes it an excellent precursor for the synthesis of various heterocyclic systems. The aldehyde group can readily undergo condensation reactions, while the hydroxyl group can be derivatized or participate in cyclization processes, leading to the formation of novel ring systems.

The foundational pyridine (B92270) structure of this compound allows for the synthesis of a variety of substituted pyridine derivatives. The aldehyde and hydroxyl moieties can be chemically modified to introduce new functional groups, thereby altering the electronic and steric properties of the parent molecule. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, while the hydroxyl group can be alkylated or acylated.

Furthermore, the aldehyde functionality serves as a key handle for participating in classic pyridine synthesis methodologies, such as the Hantzsch pyridine synthesis. In a typical Hantzsch reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) condense to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. While direct examples utilizing this compound in a Hantzsch synthesis are not extensively documented in readily available literature, its aldehyde group is, in principle, capable of participating in such multi-component reactions to yield highly substituted pyridine scaffolds.

The reactivity of the aldehyde group is also central to its use in Knoevenagel condensations. This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration. This provides a pathway to α,β-unsaturated systems, which are themselves versatile intermediates for further synthetic elaborations, including the formation of new heterocyclic rings.

The derivatization of the hydroxyl and aldehyde groups can lead to a wide range of picolinaldehyde derivatives with tailored properties. The following table illustrates potential derivatization pathways:

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| Aldehyde | Oxidation | Potassium permanganate | Carboxylic acid |

| Aldehyde | Reduction | Sodium borohydride (B1222165) | Alcohol |

| Aldehyde | Reductive amination | Amine, reducing agent | Amine |

| Aldehyde | Wittig reaction | Phosphonium ylide | Alkene |

| Hydroxyl | Etherification | Alkyl halide, base | Ether |

| Hydroxyl | Esterification | Acyl chloride, base | Ester |

This table represents common organic transformations and serves as an illustrative guide to the potential derivatization of 3-Hydroxypicolinaldehyde.

The bifunctional nature of this compound is instrumental in the assembly of complex and polycyclic molecular architectures. The aldehyde and hydroxyl groups can react in a concerted or sequential manner with other reagents to construct fused or bridged ring systems.

For example, the aldehyde can undergo an intramolecular reaction with a suitably positioned nucleophile, introduced via the hydroxyl group, to form a new heterocyclic ring fused to the original pyridine core. Tandem reactions, where a single starting material undergoes multiple transformations in one pot, are a powerful strategy for building molecular complexity, and this compound is a prime candidate for such processes.

The synthesis of fused heterocyclic systems often relies on the strategic use of building blocks that can participate in cyclization reactions. The aldehyde group of 3-hydroxypicolinaldehyde can react with binucleophiles, such as 1,2-diamines or 1,2-amino alcohols, to form fused imidazole (B134444) or oxazole (B20620) rings, respectively. These reactions often proceed through an initial condensation to form an imine, followed by an intramolecular cyclization.

Role as a Key Intermediate in Multi-step Organic Syntheses

In the context of multi-step organic synthesis, an intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired product. This compound often plays the role of a crucial intermediate, where its functional groups are strategically manipulated in a series of reactions to build up a more complex target molecule.

The value of this compound as an intermediate lies in its ability to introduce a functionalized pyridine ring into a larger molecule. This is particularly important in the synthesis of natural products and pharmaceutical agents, where the pyridine motif is a common structural feature.

A typical multi-step synthesis involving this intermediate might begin with the modification of either the aldehyde or the hydroxyl group, followed by a series of reactions to construct the rest of the target molecule, with the remaining functional group being transformed at a later stage. The hydrochloride salt form can also be advantageous, potentially improving the compound's stability and handling properties.

Participation in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures, saving time and resources. Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates.

This compound, with its electrophilic aldehyde center, is a suitable substrate for various MCRs. For instance, in a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a di-peptide derivative. The aldehyde component in this reaction could potentially be this compound, leading to the incorporation of a 3-hydroxypyridine (B118123) moiety into a peptide-like scaffold.

The presence of both an aldehyde and a hydroxyl group opens up possibilities for cascade processes. An initial reaction at the aldehyde, for example, could generate a new functional group that then reacts intramolecularly with the hydroxyl group, or vice versa. This can lead to the rapid construction of complex heterocyclic systems from simple starting materials. While specific, extensively documented examples of this compound in complex cascade reactions are not abundant in general literature, its structure strongly suggests its potential as a valuable substrate for such transformations, offering a streamlined approach to intricate molecular designs.

Coordination Chemistry of 3 Hydroxypicolinaldehyde Hydrochloride and Its Ligand Derivatives

Principles of Metal-Ligand Interactions with Pyridine-Aldehyde Ligandswikipedia.orgkhanacademy.org

The coordination chemistry of pyridine-aldehyde ligands, such as 3-hydroxypicolinaldehyde, is governed by the electronic and steric properties of the pyridine (B92270) ring and the aldehyde group. The pyridine nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.orgjscimedcentral.com Pyridine itself is classified as a weak pi-acceptor ligand. The basicity of the pyridine ring, indicated by the pKa of its conjugate acid (around 5.25), influences the strength of the metal-nitrogen bond. wikipedia.org

The aldehyde group can coordinate to a metal center through its oxygen atom, allowing the ligand to act as a bidentate chelate, coordinating through both the nitrogen and oxygen atoms (an N,O-coordination mode). nih.gov This chelation results in the formation of a stable five-membered ring, an effect known as the chelate effect, which enhances the thermodynamic stability of the resulting complex. The interaction is primarily a sigma-donation from the oxygen lone pair to an empty orbital on the metal.

The presence of the hydroxyl group at the 3-position of the pyridine ring in 3-hydroxypicolinaldehyde introduces an additional potential coordination site. Deprotonation of this hydroxyl group creates an anionic oxygen donor, which can form a strong bond with a metal ion. This allows for various coordination modes, including acting as a bridging ligand between two metal centers. Furthermore, the electronic nature of substituents on the pyridine ring can modulate the electron density at the nitrogen atom, thereby tuning the ligand's donor strength and the properties of the resulting metal complex.

Synthesis and Structural Characterization of Coordination Complexesresearchgate.netrsc.orglibretexts.orgmdpi.comresearchgate.net

The synthesis of coordination complexes involving 3-hydroxypicolinaldehyde or its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov A common strategy to expand the coordinating ability of the parent aldehyde is through the synthesis of Schiff base ligands. These are formed via the condensation reaction of the aldehyde group of 3-hydroxypicolinaldehyde with a primary amine (R-NH2), resulting in an imine (-CH=N-R) functional group. sapub.orgnih.gov This reaction broadens the diversity of potential ligands, allowing for the introduction of different functionalities and the creation of tridentate or tetradentate ligands that can form highly stable complexes with transition metals. sapub.orgmdpi.com

The general synthetic route for these complexes can be summarized as follows:

Ligand Synthesis: Condensation of 3-hydroxypicolinaldehyde with a primary amine in a solvent like ethanol (B145695) or methanol, often with gentle heating. sapub.org

Complexation: The resulting Schiff base ligand is then reacted with a metal salt (e.g., chlorides, nitrates, acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent. The reaction conditions, such as temperature, pH, and molar ratio of metal to ligand, are optimized to favor the formation of the desired complex. nih.govijfans.org

The structural characterization of the synthesized complexes is crucial for understanding their properties. A combination of analytical and spectroscopic techniques is employed:

| Technique | Information Obtained |

| X-ray Crystallography | Provides definitive information on the three-dimensional structure, including bond lengths, bond angles, coordination geometry, and crystal packing. researchgate.netresearchgate.net |

| Infrared (IR) Spectroscopy | Used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N (imine) and phenolic C-O stretches, indicate their involvement in bonding. jscimedcentral.comsapub.org |

| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex, such as d-d transitions and metal-to-ligand charge transfer (MLCT) bands, which help in determining the coordination geometry. sapub.org |

| Nuclear Magnetic Resonance (NMR) | Provides information about the ligand's structure in solution and can confirm the formation of the Schiff base. jscimedcentral.comresearchgate.net |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. mdpi.com |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps to determine the oxidation state and spin state of the central metal ion, providing further clues about the coordination environment. mdpi.com |

Analysis of Coordination Modes and Geometrieskhanacademy.orgnih.gov

Ligands derived from 3-hydroxypicolinaldehyde can adopt several coordination modes, leading to a variety of complex geometries. The specific mode depends on the reaction conditions, the nature of the metal ion, and the steric and electronic properties of the ligand itself. researchgate.netresearchgate.net

Common coordination modes for Schiff base derivatives include:

Bidentate (N,O): The ligand coordinates through the pyridine nitrogen and the imine nitrogen or the phenolic oxygen.

Tridentate (N,N,O): In Schiff bases formed with amino alcohols, for example, coordination can occur through the pyridine nitrogen, the imine nitrogen, and the deprotonated hydroxyl oxygen.

Bridging: The phenolic oxygen or other donor atoms on the amine-derived part of the ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net

These varied coordination modes result in different coordination geometries around the central metal ion. The number of ligands attached to the metal ion is referred to as the coordination number. youtube.com Common geometries observed for transition metal complexes include:

| Coordination Number | Geometry | Example Metal Ions |

| 4 | Square Planar or Tetrahedral | Ni(II), Cu(II), Zn(II) |

| 5 | Square Pyramidal or Trigonal Bipyramidal | Cu(II), Co(II) |

| 6 | Octahedral | Co(III), Cr(III), Fe(III), Ni(II) wikipedia.orgmdpi.com |

The specific geometry is influenced by factors such as the size of the metal ion, the d-electron configuration, and the ligand field stabilization energy (LFSE). For instance, d8 metals like Ni(II) often form square planar complexes with strong-field ligands, while d9 metals like Cu(II) frequently exhibit distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect.

Advanced Applications of Coordination Complexes (Non-Biological)

The unique electronic and structural features of metal complexes derived from 3-hydroxypicolinaldehyde and its derivatives make them suitable for a range of non-biological applications, particularly in catalysis and advanced materials.

Catalytic Activity in Organic Reactionsnih.govnih.gov

Transition metal complexes are widely used as catalysts in organic synthesis because they can exist in multiple oxidation states and readily coordinate with organic substrates. mdpi.com Complexes of ligands derived from pyridine-aldehydes have shown promise in various catalytic reactions. rsc.org

Oxidation Reactions: Manganese and iron complexes of Schiff bases are known to be effective catalysts for the oxidation of various organic compounds, including alcohols and alkenes (e.g., epoxidation). ijfans.orgrsc.org The metal center activates an oxidant (like H2O2 or O2), forming a high-valent metal-oxo species that then transfers an oxygen atom to the substrate.

Coupling Reactions: Palladium complexes are renowned for their role in C-C bond-forming cross-coupling reactions. mdpi.com While specific examples with 3-hydroxypicolinaldehyde are not extensively documented, the fundamental principles suggest that Pd(II) complexes with N,O-donor ligands derived from it could be effective catalysts in reactions like Suzuki or Heck couplings. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

The catalytic activity of these complexes can be fine-tuned by modifying the ligand structure. Introducing electron-donating or electron-withdrawing groups on the pyridine or the Schiff base moiety can alter the electronic properties of the metal center, thereby influencing its reactivity and selectivity. rsc.org

Integration into Advanced Materials (e.g., Metal-Organic Frameworks, Sensing Platforms, Optoelectronic Devices)libretexts.orgresearchgate.net

The ability of 3-hydroxypicolinaldehyde-derived ligands to act as multitopic linkers makes them excellent candidates for the construction of advanced functional materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. rsc.orgnih.gov The pyridine, aldehyde/imine, and hydroxyl groups on ligands derived from 3-hydroxypicolinaldehyde can coordinate to multiple metal centers, acting as building blocks for 3D frameworks. mdpi.com The resulting MOFs can exhibit high surface areas and tunable pore sizes, making them useful for gas storage, separation, and heterogeneous catalysis. The functional groups lining the pores can also serve as active sites for specific applications. nih.govrsc.org

Sensing Platforms: Coordination complexes that exhibit changes in their optical or electrochemical properties upon binding to a specific analyte can be used as chemical sensors. mdpi.com For example, a zinc-based MOF incorporating 3-pyridinecarboxaldehyde (B140518) has been shown to be a selective luminescent sensor for Cr(VI) ions in aqueous solutions. researchgate.net The luminescence of the MOF is quenched upon interaction with the chromate (B82759) or dichromate anions. Similar principles can be applied to complexes of 3-hydroxypicolinaldehyde, where the coordination of a target analyte to the metal center could perturb the electronic structure of the complex, leading to a detectable colorimetric or fluorescent response. nih.gov

Optoelectronic Devices: Coordination complexes with suitable electronic properties are being explored for use in optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.comnih.govgoogle.com The ligands can influence the energy levels of the metal's d-orbitals, tuning the emission wavelength of the complex. While much of the research focuses on heavy metals like iridium and platinum, complexes of more abundant metals are also being investigated. Ligands derived from pyridine and its analogs can be incorporated into purely organic molecules or metal complexes designed for such applications. google.commdpi.com The thermal stability and photophysical properties of the complex are critical for its performance and longevity in a device.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Hydroxypicolinaldehyde hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the molecular framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aldehyde proton, the hydroxyl proton, and the three protons on the pyridine (B92270) ring. The protonation of the pyridine nitrogen by HCl leads to a general downfield shift of the ring protons compared to the free base due to the increased electron-withdrawing nature of the pyridinium (B92312) ring. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The three aromatic protons on the pyridine ring (H4, H5, and H6) exhibit characteristic chemical shifts and coupling patterns (doublet, doublet of doublets) that allow for their specific assignment.

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct carbon signals are expected: five for the pyridine ring and one for the aldehyde carbonyl group. The aldehyde carbon is the most deshielded, appearing significantly downfield (typically >190 ppm). The chemical shifts of the pyridine ring carbons are influenced by the substituents (-OH, -CHO) and the protonated nitrogen atom.

Predicted NMR spectral data are based on established chemical shift principles and data from analogous structures such as 3-pyridinecarboxaldehyde (B140518) and 2-pyridinecarboxaldehyde. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CHO (C7) | ~9.8 - 10.2 (singlet) | ~190 - 195 |

| C2 | - | ~145 - 150 |

| C3 | - | ~155 - 160 |

| C4 | ~7.5 - 7.8 (doublet) | ~125 - 130 |

| C5 | ~7.3 - 7.6 (triplet/dd) | ~120 - 125 |

| C6 | ~8.2 - 8.5 (doublet) | ~140 - 145 |

| -OH | Variable, broad singlet | - |

Note: Predicted values are for guidance and can vary based on solvent and experimental conditions.

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent protons on the pyridine ring, confirming the H4-H5-H6 spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would show correlations between the aldehyde proton and the aldehyde carbon, as well as between each aromatic proton (H4, H5, H6) and its corresponding carbon (C4, C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (two or three-bond ¹H-¹³C correlations), which pieces together the entire molecular structure. Key expected correlations would include the aldehyde proton showing cross-peaks to the C2 and C3 carbons, and the H4 proton showing correlations to C2, C3, and C5, thus confirming the substituent positions on the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

The analysis of small, polar aldehydes like 3-Hydroxypicolinaldehyde by liquid chromatography-mass spectrometry (LC-MS) can present challenges in terms of chromatographic retention and ionization efficiency. To overcome this, a common strategy is pre-column derivatization. nih.gov Aldehydes are often reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, less polar, and more easily ionizable hydrazone derivative. nih.gov

The resulting DNPH derivative can be readily separated using reversed-phase liquid chromatography and detected with high sensitivity and specificity using tandem mass spectrometry (MS/MS). nih.gov In a quantitative analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by filtering out matrix interferences. This approach is widely used for the trace-level quantification of aldehydes in various complex matrices. researchgate.netlongdom.org

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the unambiguous confirmation of a compound's elemental composition. nih.govresearchgate.net Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio to several decimal places. This high accuracy allows for the calculation of a unique elemental formula. acs.org

For 3-Hydroxypicolinaldehyde (molecular formula C₆H₅NO₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the assigned elemental composition. nih.gov

Table 2: Calculated Exact Masses for 3-Hydroxypicolinaldehyde

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₆H₅NO₂ | 123.03203 |

| Protonated Molecule [M+H]⁺ | [C₆H₆NO₂]⁺ | 124.03931 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the 3200-3400 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C=O stretching vibration of the aldehyde group is expected to produce a strong, sharp absorption band around 1700 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. aps.org

Raman spectroscopy provides complementary information. While the polar C=O and O-H bonds give strong signals in the IR spectrum, the vibrations of the less polar aromatic ring system often produce strong signals in the Raman spectrum. cdnsciencepub.com For a non-centrosymmetric molecule like 3-Hydroxypicolinaldehyde, many vibrational modes are active in both IR and Raman, but their relative intensities can differ significantly, aiding in a more complete vibrational assignment. cdnsciencepub.com

Table 3: Characteristic Infrared and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H stretch (hydroxyl) | 3200 - 3400 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (aldehyde) | 1690 - 1715 | Strong, Sharp |

| Pyridine Ring (C=C, C=N) stretch | 1400 - 1610 | Medium to Strong |

| C-O stretch (hydroxyl) | 1200 - 1300 | Medium |

Note: Values are typical ranges and can be influenced by the solid-state matrix and hydrogen bonding.

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons from ground to excited states. For aromatic and conjugated compounds like 3-Hydroxypicolinaldehyde, the absorption spectrum is characterized by intense bands arising from π→π* transitions and weaker bands from n→π* transitions. The UV spectrum of the closely related 3-hydroxypyridine (B118123) provides a reference for the expected electronic transitions. researchgate.net The presence of the aldehyde group and the protonation in the hydrochloride salt will influence the exact position (λmax) and intensity of these absorption bands.

UV-Vis spectrophotometry is also a cornerstone for the quantitative analysis of substances in solution. nih.gov The relationship between absorbance and concentration is described by the Beer-Lambert Law, which provides the basis for developing simple, rapid, and inexpensive quantification methods. globalresearchonline.net

For the quantification of this compound, a validated spectrophotometric method would be developed. This involves:

Solvent Selection: Choosing a suitable solvent in which the compound is soluble and that does not absorb in the same region as the analyte. globalresearchonline.net

Wavelength Selection: Identifying the wavelength of maximum absorbance (λmax), where measurements are most sensitive.

Method Validation: The method must be validated according to ICH guidelines to ensure its reliability. globalresearchonline.netnih.gov Key validation parameters include:

Linearity: Demonstrating a linear relationship between absorbance and concentration over a specific range. globalresearchonline.net

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies. ejournal.by

Precision: Measuring the degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD). globalresearchonline.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. nih.gov

Limit of Quantitation (LOQ): The lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

In cases where the analyte has low absorbance or suffers from matrix interference, derivatization can be employed. Aldehydes are commonly reacted with reagents like 2,4-dinitrophenylhydrazine (DNPH) to produce a colored hydrazone derivative with a strong absorbance at a higher wavelength, enhancing sensitivity and specificity. researchgate.netnih.gov

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.999 globalresearchonline.net |

| Concentration Range | The range over which the method is linear | Defined by experimental data (e.g., 5-25 µg/mL) globalresearchonline.net |

| Accuracy (% Recovery) | Percentage of true concentration recovered | 98 - 102% |

| Precision (% RSD) | Relative Standard Deviation for replicate measurements | < 2% globalresearchonline.net |

| LOD (Limit of Detection) | Lowest detectable concentration | Calculated as (3.3 × σ) / S nih.gov |

| LOQ (Limit of Quantitation) | Lowest quantifiable concentration | Calculated as (10 × σ) / S nih.gov |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives

While a crystal structure for this compound is not publicly available, analysis of related structures provides a clear indication of the data that would be obtained. For instance, the XRD study of thiocarbamide hydrochloride revealed a tetragonal crystal system with space group P41212, and detailed the hydrogen bonding between the protonated thiocarbamide cations and the chloride anions. researchgate.net In such a structure, each chloride ion was found to form five hydrogen bonds with three different cations. researchgate.net

An XRD analysis of a derivative of 3-Hydroxypicolinaldehyde would yield precise data on:

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: The x, y, z position of every non-hydrogen atom in the unit cell, which allows for the calculation of exact bond lengths and angles.

Intermolecular Interactions: The distances and angles of hydrogen bonds (e.g., O-H···Cl, N-H···Cl) and other non-covalent interactions like π-stacking, which govern the crystal packing. nih.gov

This information is fundamental for understanding the solid-state properties of the compound and its derivatives and is crucial in fields like materials science and pharmaceutical development to study polymorphism and structure-property relationships. nih.govmdpi.com

| Parameter | Example Data (Thiocarbamide hydrochloride researchgate.net) | Information Provided |

|---|---|---|

| Crystal System | Tetragonal | Basic crystal symmetry |

| Space Group | P41212 | Symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 7.556(1) Å, c = 18.329(3) Å | Size and shape of the repeating unit |

| Unit Cell Volume (V) | 1046.5 ų | Volume of the repeating unit |

| Molecules per Unit Cell (Z) | 8 | Number of formula units in the cell |

| Hydrogen Bonding | Each Cl⁻ forms five H-bonds | Details of key intermolecular interactions |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic architecture and inherent reactivity of 3-Hydroxypicolinaldehyde. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. wuxiapptec.comschrodinger.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 1: Representative Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |

Molecular Modeling and Docking Simulations (focused on intermolecular interactions and chemical binding)

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, such as 3-Hydroxypicolinaldehyde, might interact with a biological macromolecule, typically a protein. These simulations are crucial in drug discovery and molecular biology for understanding binding mechanisms and predicting the affinity of a ligand for a receptor's active site.

The process involves generating a three-dimensional model of the ligand and the target protein and then computationally exploring the possible binding poses of the ligand within the protein's binding pocket. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Key intermolecular interactions that are assessed during docking simulations include:

Hydrogen Bonds: These are critical for specificity and are formed between hydrogen bond donors (like the hydroxyl group in 3-Hydroxypicolinaldehyde) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).

Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the protein.

π-π Stacking: This can occur between the aromatic pyridine (B92270) ring of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein.

While specific docking studies for 3-Hydroxypicolinaldehyde hydrochloride are not widely published, a hypothetical docking into a well-characterized protein like Human Serum Albumin (HSA) can illustrate the process. HSA is a major transport protein in the blood and has well-defined binding sites. A docking simulation would likely show 3-Hydroxypicolinaldehyde forming hydrogen bonds via its hydroxyl and aldehyde groups with polar residues in the binding site, while the pyridine ring could engage in π-π stacking or hydrophobic interactions. mdpi.com

Table 2: Common Intermolecular Interactions in Protein-Ligand Binding

| Interaction Type | Description | Potential Groups in 3-Hydroxypicolinaldehyde |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Hydroxyl group (-OH), Aldehyde group (C=O), Pyridine Nitrogen (N) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Pyridine ring |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring |

| Electrostatic (Ionic) | Attraction between oppositely charged ions. | Protonated Pyridine Nitrogen (in hydrochloride form) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

For a molecule like 3-Hydroxypicolinaldehyde, computational studies could investigate various reactions, such as its oxidation, reduction, or participation in condensation reactions. Using methods like DFT, researchers can model the geometric and electronic structure of the transition state. The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state smoothly connects the intended reactants and products. These calculations trace the minimum energy path downhill from the transition state in both forward and reverse directions.

While specific computational studies on the reaction mechanisms of 3-Hydroxypicolinaldehyde are scarce, the principles of transition state theory provide a clear framework. For example, in a nucleophilic addition to the aldehyde group, a transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and a partial re-hybridization of the carbonyl carbon from sp² to sp³. nist.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For 3-Hydroxypicolinaldehyde, these predictions are particularly useful for interpreting infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequencies (IR Spectroscopy): DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks observed in an experimental IR spectrum. For 3-Hydroxypicolinaldehyde, characteristic calculated frequencies would include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, and various C-H and C=C/C=N stretching and bending modes of the pyridine ring.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecule. mdpi.com

Conformational Analysis is another critical area where computational chemistry provides essential insights. 3-Hydroxypicolinaldehyde has a rotatable bond between the pyridine ring and the aldehyde group. This allows for the existence of different conformers, primarily the syn and anti conformers, which differ in the relative orientation of the pyridine nitrogen and the aldehyde oxygen. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. The presence of an intramolecular hydrogen bond between the 3-hydroxyl group and the aldehyde oxygen would be a key factor in stabilizing certain conformations. ias.ac.in

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxypicolinaldehyde |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

Role in Enzyme Mechanisms and Biological Probes in Vitro Studies

Investigation as Mimics of Enzyme Cofactors and Biological Probes